Methylamin-13C-Hydrochlorid

Übersicht

Beschreibung

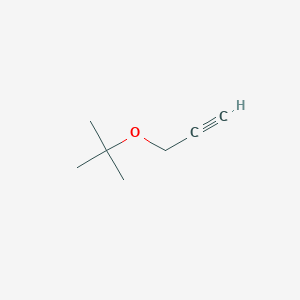

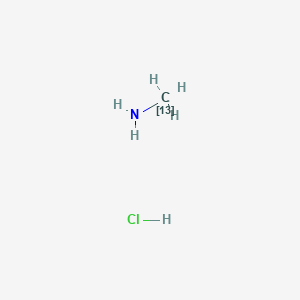

Methylamine-13C hydrochloride is a labeled compound where the carbon atom in the methyl group is replaced with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The molecular formula for Methylamine-13C hydrochloride is 13CH3NH2 · HCl, and it has a molecular weight of 68.51 g/mol .

Wissenschaftliche Forschungsanwendungen

Stoffwechselflussanalyse in Nervenzellen

Methylamin-13C-Hydrochlorid: wird in der 13C-Stoffwechselflussanalyse (13C-MFA) verwendet, einem leistungsstarken Werkzeug zur Quantifizierung von in vivo Stoffwechselwegaktivitäten in biologischen Systemen. Diese Technik ist entscheidend für das Verständnis des intrazellulären Stoffwechsels und die Aufdeckung pathophysiologischer Mechanismen in Nervenzellen. Es umfasst mathematische Modellierung, Isotopenmarkierung, Messtechniken, Optimierungsalgorithmen und statistische Methoden, um Stoffwechselflüsse präzise zu schätzen .

Proteomik

In der Proteomik dient This compound als Isotopenmarkierung zur Untersuchung der Proteinexpression. Die isotopenreine Substanz ermöglicht die präzise Verfolgung von Stoffwechselwegen und Proteininteraktionen innerhalb von Zellen. Diese Anwendung ist entscheidend für die Identifizierung von Proteinfunktionen und das Verständnis komplexer biologischer Prozesse .

Synthetische Zwischenprodukte

Die Verbindung wird als synthetisches Zwischenprodukt in der chemischen Synthese verwendet. Seine stabile Isotopenmarkierung macht es wertvoll für die Herstellung von Verbindungen mit spezifischen Isotopenmustern, die für die Verfolgung chemischer Reaktionen und die Untersuchung von Reaktionsmechanismen unerlässlich sind .

Präbiotische Chemie

This compound: ist ein potenzieller Vorläufer von Aminosäuren wie Glycin, die für die präbiotische Chemie von grundlegender Bedeutung sind. Es hilft bei der Untersuchung der Ursprünge des Lebens, indem es Bedingungen simuliert, die die frühen Erdumgebungen nachahmen, und die Bildung der Bausteine des Lebens analysiert .

Metabolomik und Zellstoffwechsel

In der Metabolomik wird diese Verbindung verwendet, um den Zellstoffwechsel zu untersuchen. Sie hilft bei der Untersuchung metabolischer Veränderungen als Reaktion auf Krankheiten oder Behandlungen und liefert Einblicke in die Zellgesundheit und die Auswirkungen von Pharmazeutika .

Wirkmechanismus

Target of Action

Methylamine-13C hydrochloride primarily targets the Ammonia Channel in organisms like Escherichia coli (strain K12) . This channel plays a crucial role in the transport of ammonia across the cell membrane.

Mode of Action

It is known to interact with its target, the ammonia channel, potentially influencing the transport of ammonia in the cell .

Biochemical Pathways

Methylamine-13C hydrochloride may affect several biochemical pathways. For instance, it might influence the Citalopram Metabolism Pathway and the Tyrosine Metabolism . These pathways are involved in the metabolism of the antidepressant drug citalopram and the amino acid tyrosine, respectively .

Result of Action

Given its potential interaction with the Ammonia Channel, it might influence the transport of ammonia in the cell, which could have downstream effects on various cellular processes .

Action Environment

The action, efficacy, and stability of Methylamine-13C hydrochloride can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture . Moreover, its hazardous nature requires careful handling and storage .

Biochemische Analyse

Biochemical Properties

Methylamine-13C hydrochloride plays a significant role in biochemical reactions. It combines with glutamate to produce N-methylated amino acids . In the formation of N-methylglutamate, Methylamine-13C hydrochloride displaces the original amino group of the glutamate molecule .

Cellular Effects

It is known that amines, including Methylamine-13C hydrochloride, are bases and they react with acids to form salts .

Molecular Mechanism

The molecular mechanism of Methylamine-13C hydrochloride is complex. It is involved in the displacement of the amino group in glutamate, leading to the formation of N-methylglutamate . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the preparation of Methylamine-13C hydrochloride can be achieved through several methods, including the reaction of formaldehyde with ammonium chloride .

Dosage Effects in Animal Models

Animal models are indispensable in drug testing and the study of diseases, and they provide valuable insights into the effects of substances like Methylamine-13C hydrochloride .

Metabolic Pathways

Methylamine-13C hydrochloride is involved in the metabolism of N-methylated amino acids . It combines with glutamate to produce N-methylglutamate, a process that involves various enzymes and cofactors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylamine-13C hydrochloride can be synthesized through several methods. One common approach involves the reaction of formaldehyde with ammonium chloride. The mixture is heated, and the resulting distillate is processed to obtain methylamine hydrochloride . Another method involves the synthesis of methyl chloride containing the carbon-13 isotope, which then reacts with an amine to generate Methylamine-13C hydrochloride .

Industrial Production Methods: In industrial settings, the production of Methylamine-13C hydrochloride typically involves large-scale chemical reactions under controlled conditions. The process ensures high purity and isotopic labeling efficiency, which is crucial for its applications in research .

Analyse Chemischer Reaktionen

Types of Reactions: Methylamine-13C hydrochloride

Eigenschaften

IUPAC Name |

(113C)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583482 | |

| Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60656-93-1 | |

| Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60656-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.